5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5-position, a 2-methylphenyl group attached to the nitrogen atom, a methylsulfanyl group at the 2-position, and a carboxamide group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution with 2-Methylphenyl Group: The substitution of the nitrogen atom with a 2-methylphenyl group can be carried out using a nucleophilic aromatic substitution reaction with 2-methylphenylamine.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiolating agents such as methylthiol chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amide-forming reagent like carbonyldiimidazole (CDI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the bromine atom and the methylsulfanyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the 2-methylphenyl group, which may affect its biological activity and chemical reactivity.
N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
5-bromo-N-phenyl-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the methyl group on the phenyl ring, which may alter its steric and electronic properties.
Uniqueness
5-bromo-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to the combination of the bromine atom, 2-methylphenyl group, and methylsulfanyl group, which collectively contribute to its distinct chemical and biological properties. This combination of functional groups can enhance its reactivity, binding affinity, and specificity in various applications.
Properties
IUPAC Name |
5-bromo-N-(2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c1-8-5-3-4-6-10(8)16-12(18)11-9(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZNPVMXUPSZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Br)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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